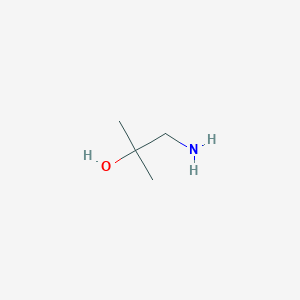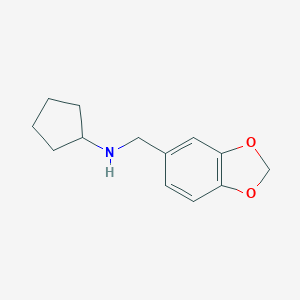
N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to N-(1,3-Benzodioxol-5-ylmethyl)cyclopentanamine involves complex chemical reactions. For instance, a study demonstrated the [3 + 2] cycloaddition reactions between carbonyl ylides generated from epoxides and aldehydes or imines, showcasing diastereoselective processes with imines, including N-(1,3-Benzodioxol-5-ylmethylene) derivatives (Bentabed-Ababsa et al., 2009). Another study focused on intramolecular aziridination of cyclopent-3-enyl-methylamines leading to novel structures (Hu, Faraldos, & Coates, 2009).
Molecular Structure Analysis
The molecular structure of compounds related to N-(1,3-Benzodioxol-5-ylmethyl)cyclopentanamine is characterized by complex interactions and bonds. For example, crystal structure analysis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide provided insights into molecular docking and bioassay studies as a cyclooxygenase-2 inhibitor (Al-Hourani et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of N-(1,3-Benzodioxol-5-ylmethyl)cyclopentanamine derivatives has been explored through various studies. Research has shown how these compounds can undergo [2 + 3]-Cycloaddition reactions, leading to the formation of novel structures with potential biological activity (Gebert, Linden, Mlostoń, & Heimgartner, 2003).
Physical Properties Analysis
The physical properties of these compounds, such as crystallization behaviors and thermal stability, have been detailed in studies focusing on the synthesis and crystal structure of related chemical entities. These studies provide a foundational understanding of the materials' stability and potential storage conditions.
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds and potential as a precursor for further chemical synthesis, have been a significant focus of research. For example, cyclization reactions and the potential for creating novel therapeutic classes from these derivatives have been explored in depth (Nichols et al., 1986).
Applications De Recherche Scientifique
Synthetic Aspects of Benzodiazepines
Benzodiazepines, which share a similarity in heterocyclic chemistry with the target compound, have been extensively studied for their diverse bioactivities, including anticonvulsant, anti-anxiety, and sedative properties. A review highlights the synthetic strategies of 1,4- and 1,5-benzodiazepines using o-phenylenediamine as a precursor, showcasing the compound's role in medicinal chemistry and organic synthesis (Teli, Teli, Soni, Sahiba, & Agarwal, 2023).
Pharmacological Profile of Benzothiazepine
The review on benzothiazepines, another structurally related class, discusses their coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker activities. This work emphasizes the importance of 1,5-benzothiazepine derivatives in drug research for their wide range of bioactivities and the development of new compounds with improved efficacy and safety (Dighe, Vikhe, Tambe, Dighe, Dengale, & Dighe, 2015).
Metabolic Insights from Saracatinib
A study on saracatinib, a drug with a chemical structure containing a 1,3 benzodioxole group, reveals insights into its metabolism, including the formation of reactive ortho-quinone and iminium intermediates. This research could provide a foundation for understanding the metabolic pathways and potential reactivity of compounds with benzodioxole groups, offering a glimpse into the pharmacological and toxicological aspects relevant to similar structures (Attwa, Kadi, Darwish, & Alrabiah, 2018).
Neurochemistry and Neurotoxicity of MDMA
While MDMA ("Ecstasy") significantly differs in its application and effects from the target compound, its study provides valuable neurochemical insights due to the shared 1,3-benzodioxolyl group. Research into MDMA's effects on dopamine, serotonin, and acetylcholine release, as well as its neurotoxic potential, underscores the importance of understanding the neurochemical impact of related structures. This knowledge could inform the safety profile of new compounds with similar functionalities (Gudelsky & Yamamoto, 2008).
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-4-11(3-1)14-8-10-5-6-12-13(7-10)16-9-15-12/h5-7,11,14H,1-4,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYZMUZNAPZSOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357921 |
Source


|
| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine | |
CAS RN |
114413-77-3 |
Source


|
| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1,3-dioxaindan-5-ylmethyl)cyclopentanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

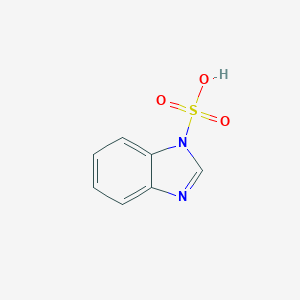

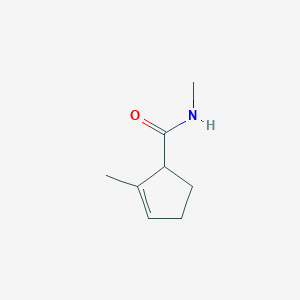
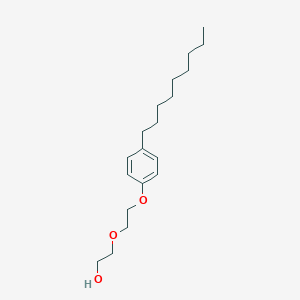
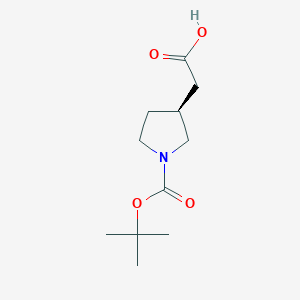
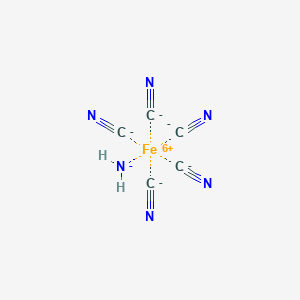
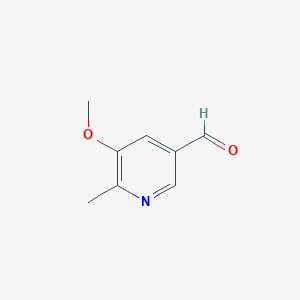
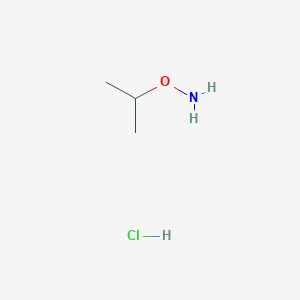
![5H-Pyrido[3,2-b]indole](/img/structure/B44905.png)

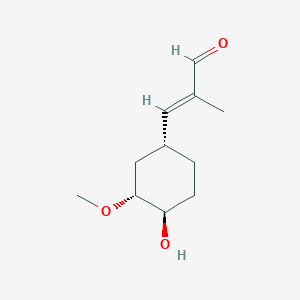
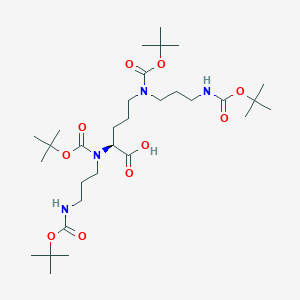
![[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44912.png)
